REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[N:4]1[CH2:5][CH2:6][CH:7]([C:10]([c:11]2[c:12]([OH:19])[cH:13][c:14]([O:17][CH3:18])[cH:15][cH:16]2)=[O:20])[CH2:8][CH2:9]1.[ClH:21]>>[ClH:21].[NH:4]1[CH2:5][CH2:6][CH:7]([C:10]([c:11]2[c:12]([OH:19])[cH:13][c:14]([O:17][CH3:18])[cH:15][cH:16]2)=[O:20])[CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(=O)C2CCN(C(C)=O)CC2)c(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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COc1ccc(C(=O)C2CCNCC2)c(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |